molecular formula C9H8F2N2 B13518142 3-(2-Amino-1,1-difluoroethyl)benzonitrile

3-(2-Amino-1,1-difluoroethyl)benzonitrile

Cat. No.: B13518142
M. Wt: 182.17 g/mol
InChI Key: KUEYONWMHMARKH-UHFFFAOYSA-N
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Description

3-(2-Amino-1,1-difluoroethyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group substituted with a 2-amino-1,1-difluoroethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1,1-difluoroethyl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with 2-amino-1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1,1-difluoroethyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

3-(2-Amino-1,1-difluoroethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Amino-1,1-difluoroethyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluoroethyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Amino-1,1-difluoroethyl)benzoic acid
  • 3-(2-Amino-1,1-difluoroethyl)benzamide
  • 3-(2-Amino-1,1-difluoroethyl)benzyl alcohol

Uniqueness

3-(2-Amino-1,1-difluoroethyl)benzonitrile is unique due to the presence of both the amino and difluoroethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H8F2N2

Molecular Weight

182.17 g/mol

IUPAC Name

3-(2-amino-1,1-difluoroethyl)benzonitrile

InChI

InChI=1S/C9H8F2N2/c10-9(11,6-13)8-3-1-2-7(4-8)5-12/h1-4H,6,13H2

InChI Key

KUEYONWMHMARKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(CN)(F)F)C#N

Origin of Product

United States

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